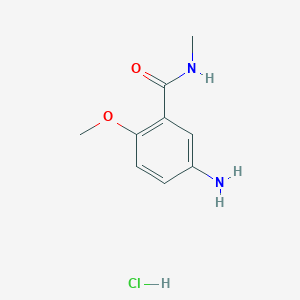

5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Übersicht

Beschreibung

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzoic acid as the starting material.

Amidation: The carboxylic acid group is converted to an amide group using ammonia or an amine derivative.

Methylation: The amide nitrogen is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

Amination: The benzamide derivative undergoes amination to introduce the amino group at the 5-position.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-2-methoxy-N-methylbenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro compounds.

Reduction: The nitro group can be reduced to form aniline derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.

Substitution: Nucleophiles like hydroxide (OH-) and halides (Cl-, Br-) are used in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Aniline derivatives

Substitution: Hydroxylated or halogenated products

Wissenschaftliche Forschungsanwendungen

Antipsychotic Activity

Recent studies have indicated that derivatives of 5-amino-2-methoxy-N-methylbenzamide hydrochloride exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. These compounds have shown promise in models of antipsychotic activity, suggesting their potential use in treating conditions such as schizophrenia and bipolar disorder. For instance, compounds with similar structures have been reported to demonstrate significant selectivity and potency at the 5-HT2C receptor, which is linked to mood regulation and psychotic disorders .

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological research. Its selective action on serotonin receptors could lead to advancements in understanding mood disorders and developing targeted therapies that minimize side effects associated with broader-spectrum antipsychotics .

Respiratory Diseases

There is emerging interest in the role of compounds like this compound in treating respiratory syncytial virus (RSV) infections. Research indicates that modifications of benzamide derivatives can enhance antiviral activity, making them suitable for further exploration in respiratory therapies .

Case Study 1: Serotonin Receptor Agonism

A study focused on the design of N-substituted derivatives of phenylcyclopropylmethylamines revealed that modifications similar to those found in this compound significantly enhanced selectivity for the 5-HT2C receptor over other serotonin receptors. The findings demonstrated an EC50 value of approximately 23 nM, indicating potent agonistic activity, which could be leveraged for therapeutic applications .

Case Study 2: Antiviral Activity

In a separate investigation into antiviral compounds, derivatives resembling this compound were tested against RSV. The results indicated that these compounds could inhibit viral replication effectively, suggesting a novel therapeutic pathway for treating viral respiratory infections .

Wirkmechanismus

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is compared with similar compounds such as 2-Amino-5-methoxybenzamide and 2-Amino-5-chloro-N-methoxy-N-methylbenzamide. While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity.

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-methoxybenzamide

2-Amino-5-chloro-N-methoxy-N-methylbenzamide

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O2·HCl. The compound features an amino group, a methoxy group, and a methyl group attached to a benzene ring. These functional groups are crucial for its biological interactions and pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O2·HCl |

| Molecular Weight | 202.66 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino and methoxy groups enhances its binding affinity to these targets, which can lead to modulation of cellular signaling pathways and enzyme activity.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

- Receptor Interaction : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neural signaling and potentially exhibiting neuroprotective effects.

Anti-Cancer Properties

Research has indicated that compounds similar to this compound exhibit anti-cancer activity through various mechanisms:

- Colorectal Cancer : A related compound, 2-Methoxy-5-amino-N-hydroxybenzamide, has been reported to inhibit colon cancer cell growth by down-regulating cyclooxygenase-2 (COX-2) expression. This suggests that this compound may share similar pathways in inhibiting cancer cell proliferation .

- Mechanisms : The anti-neoplastic effects are believed to be mediated through both COX-2-dependent and independent pathways, enhancing the death of cancer cells while reducing tumor growth in animal models .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. It may modulate inflammatory responses by inhibiting key inflammatory mediators such as TNFα (tumor necrosis factor alpha) and COX-2, which are pivotal in sustaining cancer cell growth and survival .

Case Studies and Research Findings

- In Vitro Studies : In vitro studies have demonstrated that related compounds can significantly reduce the viability of various cancer cell lines while exhibiting minimal toxicity to normal cells. For instance, compounds targeting COX-2 have shown effective inhibition of cell growth in colorectal cancer models .

- In Vivo Studies : Animal studies involving murine models have revealed that these compounds can effectively reduce tumor sizes and inhibit metastasis when administered at therapeutic doses .

- Comparative Studies : Comparative analyses with other benzamide derivatives indicate that the unique arrangement of functional groups in this compound enhances its lipophilicity and biological activity compared to structurally similar compounds.

Eigenschaften

IUPAC Name |

5-amino-2-methoxy-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-11-9(12)7-5-6(10)3-4-8(7)13-2;/h3-5H,10H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNFGGLQZXUXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.